1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents like DMSO and ethanol, and the reactions are carried out at reflux temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects. The specific molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol
- 2-(substituted-phenyl) benzimidazole derivatives
- 1H-benzimidazole-2-yl hydrazones
Uniqueness
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbenzyl)-1H-pyrazol-5-ol stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18N4O/c1-12-6-5-7-14(10-12)11-15-13(2)22-23(18(15)24)19-20-16-8-3-4-9-17(16)21-19/h3-10,22H,11H2,1-2H3,(H,20,21) |
InChI Key |
OCRRITDQFUVRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.